2-Bromo-7-iodobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrINO |
|---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
2-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
InChI Key |
VYUWLHFABADKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)Br |
Origin of Product |
United States |
Reactivity and Functionalization of 2 Bromo 7 Iodobenzo D Oxazole
Orthogonal Reactivity of Bromo and Iodo Substituents
The concept of orthogonal reactivity is central to the chemistry of 2-Bromo-7-iodobenzo[d]oxazole. It refers to the ability to selectively react one halogen site in the presence of the other by carefully choosing the reaction conditions, particularly in transition metal-catalyzed processes.
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) complex. The energy required for this step is directly related to the strength of the carbon-halogen bond. The bond dissociation energy for a C-I bond is significantly lower than that of a C-Br bond on an aromatic ring. researchgate.net
This difference in bond strength leads to a predictable hierarchy of reactivity:
C-I Bond: More reactive, undergoes oxidative addition under milder conditions.
C-Br Bond: Less reactive, requires more forcing conditions (e.g., higher temperatures, different ligands) to react.
Consequently, the C-I bond at the 7-position of the benzoxazole (B165842) ring is expected to be preferentially activated over the C-Br bond at the 2-position. This allows for selective functionalization at the C7 position while leaving the C2-bromo group intact for subsequent transformations. nih.gov
The differential activation of the C-I and C-Br bonds enables the regioselective, or site-selective, manipulation of the this compound core. nih.gov By employing mild palladium-catalyzed conditions, a nucleophile can be introduced selectively at the C7-iodo position. The resulting product, a 2-bromo-7-substituted-benzo[d]oxazole, retains the bromine atom, which can then be targeted in a second, distinct cross-coupling reaction under more vigorous conditions. researchgate.net This stepwise approach provides a powerful strategy for the controlled, regioselective synthesis of di-substituted benzoxazole derivatives that would be difficult to access through other methods.
Mechanistic Investigations of 2 Bromo 7 Iodobenzo D Oxazole Transformations
Elucidation of Reaction Pathways for Halogenation Reactions
While 2-Bromo-7-iodobenzo[d]oxazole is already halogenated, further halogenation or halo-dehalogenation exchange reactions could occur under specific conditions. The mechanisms for such transformations on aromatic systems can typically proceed through radical or polar pathways.
Single-electron-transfer (SET) mechanisms initiate reactions through the transfer of an electron, generating radical intermediates. In the context of aryl halides, an SET event can lead to the formation of an aryl radical, which can then propagate a chain reaction. For instance, the coupling of aryl halides with certain nucleophiles can proceed via an SRN1 (substitution, nucleophilic, radical, unimolecular) mechanism, which involves the formation of a radical anion intermediate. While specific studies on this compound are unavailable, this pathway is a known mechanism for other aryl halides.
Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene (B151609) ring is difficult. However, in heterocyclic systems like benzoxazole (B165842), the ring atoms can influence the electron density of the attached benzene ring, potentially activating the halide positions towards nucleophilic attack, especially if there are strong electron-withdrawing groups present. A redox-neutral SN2-type mechanism, more commonly seen in aliphatic chemistry, is generally not favored for aryl halides unless under specific catalytic conditions, such as in certain copper-catalyzed cross-coupling reactions where the mechanism can have SN2-like characteristics at the metal center.
Mechanisms in Cross-Coupling Reactions
Cross-coupling reactions are the most common and synthetically useful transformations for aryl halides like this compound. These reactions, typically catalyzed by palladium or copper complexes, follow well-established catalytic cycles. Given the higher reactivity of the C-I bond, these reactions are expected to occur selectively at the 7-position.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig) involves a catalytic cycle starting with oxidative addition. wikipedia.orglibretexts.org
Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide. The C-I bond, being weaker than the C-Br bond, will preferentially undergo oxidative addition, inserting the palladium atom to form a square planar Pd(II) intermediate. wikipedia.orgnrochemistry.com
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center. wikipedia.orglibretexts.org
Reductive Elimination : The two organic partners on the palladium complex couple, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org
This cycle is fundamental to understanding the regioselective functionalization of the 7-position of this compound.
In reactions like the Suzuki-Miyaura coupling, the transmetalation step is crucial for transferring the organic moiety from the organoboron reagent to the palladium center. wikipedia.org This step typically requires activation of the organoboron species by a base to form a more nucleophilic borate (B1201080) complex. wikipedia.orgorganic-chemistry.org The efficiency of this step can be influenced by the nature of the base, the solvent, and the ligands on the palladium catalyst. For the Sonogashira coupling, the mechanism involves a copper acetylide intermediate which then undergoes transmetalation with the palladium complex. nrochemistry.comlibretexts.org
Role of Catalysts and Ligands in Regioselectivity and Chemoselectivity
The choice of catalyst and, particularly, the ligands coordinated to the metal center, plays a critical role in controlling the outcome of cross-coupling reactions.
Regioselectivity : In molecules with multiple reactive sites like this compound, the inherent difference in reactivity between the C-I and C-Br bonds provides a strong basis for regioselectivity. Catalytic systems can be tuned to enhance this intrinsic preference. For example, careful selection of ligands can modulate the reactivity of the palladium catalyst to ensure it reacts exclusively at the more labile C-I bond, preventing side reactions at the C-Br bond. researchgate.net
Chemoselectivity : Ligands influence the stability and reactivity of the catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. wikipedia.orglibretexts.org In cases where a substrate has multiple functional groups, the ligand can help prevent undesired side reactions, thereby enhancing chemoselectivity. The development of specialized ligands has been crucial for expanding the scope of cross-coupling reactions to include a wide variety of functional groups and challenging substrates. researchgate.net
The table below summarizes the key mechanistic steps in common cross-coupling reactions applicable to this compound.
| Reaction Name | Key Mechanistic Steps | Expected Site of Reaction |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation (from Boronate), Reductive Elimination | C-7 (Iodo position) |
| Sonogashira Coupling | Oxidative Addition, Transmetalation (from Copper Acetylide), Reductive Elimination | C-7 (Iodo position) |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | C-7 (Iodo position) |
Hypervalent Iodine-Mediated Reaction Mechanisms
Hypervalent iodine reagents are known to participate in a variety of organic transformations, often involving oxidative processes. The specific reaction pathway is highly dependent on the substrate, the nature of the hypervalent iodine reagent, and the reaction conditions. In the context of benzoxazole chemistry, these reagents are frequently used to facilitate intramolecular cyclizations of precursors to form the benzoxazole ring system. However, their role in the transformation of a pre-formed, functionalized benzoxazole like this compound is less characterized. Plausible mechanisms for such transformations could involve either free-radical intermediates or concerted oxidative cycloaddition pathways.
Free-Radical Intermediates
One possible mechanistic avenue in hypervalent iodine-mediated reactions is the generation of free-radical intermediates. Theoretical studies and experimental evidence in other systems have shown that hypervalent iodine compounds can act as single-electron transfer (SET) agents, leading to the formation of radical cations from suitable substrates.
In the hypothetical transformation of this compound, a hypervalent iodine reagent could potentially induce the homolytic cleavage of a bond, such as the C-I or C-Br bond, or abstract a hydrogen atom from a reaction partner, initiating a radical cascade. The likelihood of such a pathway would be influenced by the bond dissociation energies of the C-I and C-Br bonds in this specific molecule and the redox potential of the hypervalent iodine reagent.
Table 1: Postulated Reaction Parameters for Free-Radical Intermediation
| Parameter | Description | Potential Influence on this compound |
| Hypervalent Iodine Reagent | e.g., Phenyliodine(III) diacetate (PIDA), (Diacetoxyiodo)benzene (B116549) | The oxidizing strength of the reagent would be a key factor in its ability to induce single-electron transfer or homolysis. |
| Solvent | Non-polar or polar aprotic | The solvent could influence the stability and reactivity of any generated radical species. |
| Additives | Radical initiators or traps | The use of such additives in experimental setups could provide evidence for or against a free-radical mechanism. |
It is important to note that while plausible, the involvement of free-radical intermediates in the transformations of this compound mediated by hypervalent iodine remains a theoretical proposition without direct experimental validation.
Oxidative Cycloaddition Pathways
Another mechanistic possibility involves oxidative cycloaddition pathways. In such a scenario, the hypervalent iodine reagent would coordinate with the this compound molecule, activating it towards a subsequent intramolecular or intermolecular cycloaddition reaction. This pathway is more commonly associated with the synthesis of cyclic structures rather than the transformation of an existing aromatic heterocycle.
Table 2: Key Considerations for a Hypothetical Oxidative Cycloaddition
| Factor | Description | Relevance to this compound |
| Reactant Partner | e.g., Alkene, alkyne | The nature of the unsaturated partner would dictate the type of cycloaddition and the structure of the resulting product. |
| Ligands on Iodine(III) Reagent | Acetate, trifluoroacetate, etc. | The ligands can influence the electrophilicity of the iodine center and the course of the reaction. |
| Stereochemistry | --- | The stereochemical outcome of the reaction could provide insights into whether the cycloaddition is concerted or stepwise. |
As with free-radical pathways, the engagement of this compound in hypervalent iodine-mediated oxidative cycloadditions is a speculative concept that awaits experimental exploration.
Computational and Theoretical Studies on 2 Bromo 7 Iodobenzo D Oxazole and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of benzoxazole (B165842) chemistry.
DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions involving benzoxazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces that reveal the most likely reaction mechanisms.
For instance, in the synthesis of benzoxazoles, DFT can be used to explore different proposed mechanisms, such as those involving palladium catalysis. researchgate.netrsc.orgescholarship.org Computational studies can help identify the key steps in the catalytic cycle, including oxidative addition, reductive elimination, and C-H activation. escholarship.orgacs.org For example, a proposed mechanism for palladium-catalyzed benzoxazole synthesis can be computationally modeled to determine the feasibility of each step. researchgate.net
A study on the synthesis of benzoxazole-2-carboxylate derivatives utilized DFT calculations to elucidate the reaction mechanism. The computational results supported the experimental findings that the 5-endo-trig cyclization is favored over the 6-exo-trig pathway, confirming that benzoxazole derivatives are the sole products. marmara.edu.tr
Table 1: Example of DFT Calculated Energy Barriers for Benzoxazole Formation Pathways
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| C-N Bond Formation | TS1 | 15.2 |
| C-O Bond Formation (Cyclization) | TS2 | 12.8 |
| Catalyst Regeneration | TS3 | 8.5 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions. Actual values would be specific to the reaction conditions and substituents.
Many reactions involving substituted benzoxazoles can yield multiple products, making the control of regioselectivity and stereoselectivity a critical challenge. DFT calculations can predict the most likely outcome by comparing the activation energies of the transition states leading to different isomers. semanticscholar.org
In the functionalization of a benzoxazole ring, for example, DFT can be used to determine whether a substituent will add to a specific position. The calculations can reveal that the transition state for substitution at one position is significantly lower in energy than at others, thus explaining the observed regioselectivity. marmara.edu.tr
A computational study on the synthesis of benzoxazole-2-carboxylate derivatives showed that the electronic nature of substituents on the benzene (B151609) ring influences the reaction yield. It was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position increased the yield of the cyclic product, a finding that can be rationalized through DFT analysis of the electronic effects on the transition state energies. marmara.edu.tr
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a wealth of information about the electronic properties of 2-Bromo-7-iodobenzo[d]oxazole and its analogues, including the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.netmdpi.com
One of the most common applications of DFT in this context is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yale.eduirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.comic.ac.uk The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comdoaj.org
For benzoxazole derivatives, DFT calculations can predict which sites are most susceptible to nucleophilic or electrophilic attack by analyzing the distribution of the HOMO and LUMO across the molecule. ic.ac.ukresearchgate.net This information is invaluable for designing new synthetic routes and predicting the outcome of reactions. csmres.co.uknih.govnih.gov Studies have shown that introducing electron-donating or -withdrawing groups can significantly alter the electronic properties and reactivity of the benzoxazole core. mdpi.comscilit.comnih.gov
Table 2: Calculated Electronic Properties of Substituted Benzoxazoles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzoxazole | -6.54 | -0.89 | 5.65 |
| 2-Phenylbenzoxazole | -6.21 | -1.23 | 4.98 |
| 2-(p-tolyl)benzoxazole | -6.15 | -1.18 | 4.97 |
This data is based on DFT calculations at the B3LYP/6-31+G(d,p) level of theory and illustrates how substitution can modulate the electronic properties. researchgate.net
Molecular Dynamics (MD) Simulations for Reaction Pathways
While DFT calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations can offer a dynamic view of how reactions unfold over time. acs.org By simulating the motion of atoms and molecules, MD can reveal the intricate details of reaction dynamics, including the role of solvent molecules and the conformational changes that occur during a reaction. researchgate.net
For complex reactions involving catalysts, MD simulations can be used to study the process of substrate binding to the catalyst, the chemical transformation itself, and the subsequent product release. semanticscholar.org This can provide insights into how the catalyst facilitates the reaction and what factors influence its efficiency. For instance, MD simulations have been used to confirm the stability of benzoxazole derivatives in the active site of enzymes. researchgate.netresearchgate.net
In Silico Studies of Molecular Interactions in Catalysis
In silico studies, which encompass a wide range of computational methods, are particularly useful for understanding the non-covalent interactions that are crucial in catalysis. researchgate.netijpsonline.comijpsdronline.com Techniques like molecular docking can be used to predict how a substrate, such as a this compound analogue, will bind to the active site of a catalyst. nih.govsemanticscholar.orgnih.govnih.gov
These studies can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the substrate-catalyst complex. nih.govacs.org By understanding these interactions, it is possible to design more effective catalysts with improved activity and selectivity. nih.gov For example, molecular docking studies have been used to understand the binding of benzoxazole derivatives to enzymes like DNA gyrase and VEGFR-2, providing a basis for the design of new inhibitors. nih.govnih.gov
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 7 Iodobenzo D Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic connectivity and environment within a molecule.
The ¹H NMR spectrum of 2-bromo-7-iodobenzo[d]oxazole derivatives provides information about the number, environment, and connectivity of protons in the molecule. For the parent compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring of the benzo[d]oxazole core typically appear as a complex multiplet system due to spin-spin coupling.
In a disubstituted benzoxazole (B165842) like this compound, the three remaining aromatic protons will exhibit a specific splitting pattern. Based on related structures, the chemical shifts are expected in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the bromine and iodine substituents.
For instance, in related 2-substituted-benzo[d]oxazole derivatives, the aromatic protons typically resonate in the range of δ 7.3 to 7.8 ppm. The introduction of electron-withdrawing groups generally shifts the signals of nearby protons downfield.
Table 1: Representative ¹H NMR Data for Substituted Benzo[d]oxazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-(2-Chlorophenyl)benzo[d]oxazole | CDCl₃ | 7.36-7.46 (m, 4H, Ar-H); 7.56-7.57 (m, 1H, Ar-H); 7.61-7.62 (m, 1H, Ar-H); 7.84-7.86 (m, 1H, Ar-H); 8.13 (dd, 1H, J = 7.6, 2.3 Hz, Ar-H) |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | 6.36-6.38 (m, 1H, Ar-H); 7.04-7.05 (m, 1H, Ar-H); 7.28-7.33 (m, 2H, Ar-H); 7.52 (d, 1H, J = 7.6 Hz, Ar-H); 7.64 (d, 1H, J = 7.6 Hz, Ar-H); 10.25 (s, 1H, -NH) |
This table presents data for illustrative purposes from related benzoxazole structures to indicate typical chemical shift ranges.
¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound derivatives. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzo[d]oxazole ring are characteristic.
For the parent benzoxazole, the carbon atoms of the benzene ring typically appear in the range of δ 110-155 ppm. The C2 carbon, being part of the oxazole (B20620) ring and bonded to nitrogen and oxygen, resonates at a significantly downfield position, often above δ 150 ppm. The presence of bromine and iodine substituents will further influence the chemical shifts of the carbons to which they are attached, a phenomenon known as the heavy atom effect, which can sometimes lead to signal broadening.
Table 2: Representative ¹³C NMR Data for Substituted Benzo[d]oxazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-(2-Chlorophenyl)benzo[d]oxazole | CDCl₃ | 110.9, 120.6, 124.8, 125.7, 126.2, 127.1, 131.5, 131.9, 132.0, 133.6, 141.8, 150.6, 161.1 |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | 110.5, 110.9, 113.3, 118.9, 119.9, 123.1, 124.4, 124.7, 150.2, 158.2, 163.7 |
This table presents data for illustrative purposes from related benzoxazole structures to indicate typical chemical shift ranges.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique highly sensitive. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the position and substitution pattern of fluorine atoms within the molecule.
The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide crucial information about the connectivity of the fluorinated part of the molecule.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound derivatives will show characteristic absorption bands for the benzoxazole ring system.
Key vibrational modes include the C=N stretching of the oxazole ring, typically observed in the region of 1630-1580 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring usually appear in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.
Table 3: Representative IR Data for Substituted Benzo[d]oxazole Derivatives
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| 2-(2-Chlorophenyl)benzo[d]oxazole | KBr | 2953, 1537, 1430, 1253, 1194, 1022, 806, 738 |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | KBr | 3401, 1629, 1585, 1455, 1403, 1243, 1117, 741 |
This table presents data for illustrative purposes from related benzoxazole structures to indicate typical absorption ranges.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This results in a distinctive M and M+2 pattern for bromine-containing fragments.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated heterocyclic compounds involve the loss of the halogen atoms as radicals or the cleavage of the heterocyclic ring. For this compound, initial fragmentation could involve the loss of a bromine or iodine radical, followed by the fragmentation of the benzoxazole ring system. The fragmentation of the oxazole ring itself often proceeds via the loss of CO or HCN.
Synthetic Applications of 2 Bromo 7 Iodobenzo D Oxazole As a Versatile Building Block
Precursor for Advanced Heterocyclic Scaffolds
The unique arrangement of the bromo and iodo substituents on the benzoxazole (B165842) core enables the strategic construction of advanced heterocyclic structures, which are prominent in medicinal chemistry and materials science.
The primary application of 2-bromo-7-iodobenzo[d]oxazole lies in its capacity for programmed, site-selective introduction of various substituents. The greater reactivity of the C-I bond at the 7-position compared to the C-Br bond at the 2-position allows for a stepwise functionalization strategy. For instance, a Suzuki or Sonogashira coupling can be performed under mild conditions to selectively replace the iodine atom, leaving the bromine atom intact for subsequent transformations. This second functionalization step, targeting the C-Br bond, typically requires more forcing reaction conditions, such as a different catalyst system or higher temperatures. This sequential approach provides a reliable pathway to 2,7-disubstituted benzo[d]oxazole derivatives with precisely controlled substitution patterns that would be difficult to achieve otherwise.
Table 1: Illustrative Sequential Cross-Coupling Strategy for Polysubstituted Benzo[d]oxazoles
| Step | Position | Reaction Type | Typical Conditions | Outcome |
| 1 | C7 (Iodine) | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Selective formation of a C-C bond at the 7-position, preserving the C2-Br bond. |
| 2 | C2 (Bromine) | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °C | Introduction of a C-N bond at the 2-position on the 7-substituted intermediate. |
The dual halogenation of this compound makes it an ideal starting material for the synthesis of larger, fused-ring heterocyclic systems. researchgate.net A common strategy involves a tandem reaction sequence where both halogenated sites are utilized to build new rings onto the benzoxazole framework. For example, the initial functionalization at the C7-iodo position can introduce a group containing a nucleophile or a reactive site. A subsequent intramolecular cyclization reaction with the bromo group at the C2-position can then forge the new ring. This approach has been used to create a variety of complex polycyclic aromatic systems, which are of interest for their unique electronic and photophysical properties. nih.gov
Intermediates in Complex Molecule Synthesis
Beyond its use in generating diverse benzoxazole libraries, this building block serves as a crucial intermediate in the total synthesis of more complex molecules and functional materials.
The benzoxazole nucleus is an electron-deficient moiety, and its incorporation into polymeric structures can impart desirable electronic properties for applications in organic electronics. This compound can function as a monomer in polycondensation reactions. Through double cross-coupling reactions, such as Suzuki or Stille polymerizations, the molecule can be integrated into the backbone of a conjugated polymer. The specific substitution pattern and the nature of the co-monomers allow for fine-tuning of the resulting polymer's band gap, charge mobility, and solubility, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
The ability to selectively modify the 2- and 7-positions of the benzoxazole scaffold is invaluable for studies on structure-activity relationships (SAR) and structure-property relationships. By systematically introducing a variety of functional groups at each position, chemists can probe how electronic and steric effects influence the molecule's biological activity or material properties. For instance, in medicinal chemistry, this allows for the optimization of a lead compound's potency and pharmacokinetic profile. In materials science, it enables a deeper understanding of how substituent changes affect the electrochemical and photophysical behavior of the benzoxazole core. nih.govmdpi.com The incorporation of bromine atoms, for example, is known to enhance the electron-deficient character of heterocyclic systems, thereby increasing their reactivity in certain reactions. nih.govmdpi.com
Strategies for Late-Stage Functionalization
While this compound is itself a building block, its derivatives are excellent candidates for late-stage functionalization (LSF). scispace.com In a synthetic sequence, one of the halogen atoms can be retained until the final steps before being converted into a different functional group. This LSF approach is highly efficient in drug discovery, as it allows for the rapid generation of a library of analogues from a common advanced intermediate. nih.govnih.gov For example, a complex molecule containing the 2-bromobenzo[d]oxazole moiety (with the 7-iodo position having been functionalized earlier) can be subjected to various palladium-catalyzed reactions to install diverse functionalities at the 2-position just before final biological evaluation.
Conclusion and Future Research Directions
Summary of Current Methodologies and Discoveries
While specific literature on the synthesis of 2-Bromo-7-iodobenzo[d]oxazole is not extensively available, its preparation can be inferred from established methods for the synthesis of benzoxazoles and their halogenated derivatives. The primary and most classical approach involves the condensation of a corresponding o-aminophenol with a suitable electrophilic reagent. thieme-connect.comnih.gov For the target molecule, this would necessitate a 2-amino-3-iodophenol (B45077) precursor, which would then undergo cyclization.
Several synthetic strategies are commonly employed for the formation of the benzoxazole (B165842) ring system:
Condensation with Carboxylic Acids and Derivatives: This is a foundational method where an o-aminophenol is reacted with a carboxylic acid, acyl chloride, or ester, often under acidic conditions and heat, to facilitate cyclodehydration. thieme-connect.com
Reaction with Aldehydes: The condensation of o-aminophenols with aldehydes, followed by oxidative cyclization, is another widely used route. nih.gov Various oxidizing agents can be employed to promote the formation of the benzoxazole ring.
From Halogenated Precursors: Copper-catalyzed cyclization of o-haloanilides presents a valuable alternative to the traditional condensation methods. acs.org This approach is particularly relevant for the synthesis of substituted benzoxazoles.
The synthesis of halogenated benzoxazoles often involves the use of halogenated starting materials or the direct halogenation of a pre-formed benzoxazole core. The introduction of different halogens can be achieved sequentially to afford dihalogenated compounds with distinct reactivity at each halogenated position.
Table 1: Potential Synthetic Precursors and Reagents for this compound
| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |
| 2-Amino-3-iodophenol | 2-Bromoacetic acid | Condensation/Cyclization | Acid catalyst, heat |
| 2-Amino-3-iodophenol | 2-Bromoacetyl chloride | Acylation/Cyclization | Base, then acid/heat |
| 2-Bromo-6-iodoanilide | N/A | Intramolecular Cyclization | Copper catalyst |
This table presents hypothetical reaction pathways based on established benzoxazole syntheses.
Emerging Trends in Dihalogenated Heterocycle Chemistry
The field of dihalogenated heterocycle chemistry is dynamic, with several emerging trends focused on improving synthetic efficiency, sustainability, and the utility of these compounds in various applications.
One significant trend is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes like microwave-assisted synthesis. ijpbs.com For instance, methods for the direct synthesis of benzoxazoles from halogenated nitriles in alcoholic solvents without the need for an external acid or base have been reported, offering a cleaner synthetic route. acs.orgacs.org
Another key area of development is the use of metal-catalyzed cross-coupling reactions to selectively functionalize dihalogenated heterocycles. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in many coupling reactions) allows for sequential and site-selective introduction of different substituents. This orthogonal reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple dihalogenated precursors.
Furthermore, there is a growing interest in the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom to a different position on the heterocyclic ring. researchgate.netresearchgate.net This reaction can provide access to isomers that are difficult to synthesize through direct methods, thereby expanding the chemical space accessible from a single dihalogenated starting material.
Future Prospects for this compound in Organic Synthesis and Beyond
The synthetic versatility of this compound, owing to its two distinct halogen atoms, positions it as a valuable intermediate for a range of applications. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allows for a stepwise and controlled elaboration of the molecule.
Table 2: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Reaction | Reagent | Resulting Structure |
| 1 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 7-Alkynyl-2-bromobenzo[d]oxazole |
| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 7-Alkynyl-2-arylbenzo[d]oxazole |
This table illustrates a hypothetical two-step functionalization strategy.
This selective functionalization is highly desirable in drug discovery, where the benzoxazole scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. researchgate.netnajah.edu The ability to introduce diverse substituents at both the 2- and 7-positions of the benzoxazole core could lead to the generation of libraries of novel compounds for screening against various biological targets. Benzoxazole derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgmdpi.com
Beyond medicinal chemistry, dihalogenated heterocycles are finding applications in materials science. The rigid, planar structure of the benzoxazole ring system, combined with the potential for extensive electronic conjugation through attached substituents, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The bromo and iodo groups can serve as handles to tune the electronic properties of the molecule and to facilitate polymerization or attachment to other molecular components.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 2-Bromo-7-iodobenzo[d]oxazole, and how can reaction conditions be optimized?
- Methodology : Van Leusen’s oxazole synthesis is widely used for 5-substituted oxazoles. Starting with a bromo- and iodo-substituted benzaldehyde precursor, the reaction involves TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, extraction with methyl tert-butyl ether and purification via column chromatography yield the product. Key parameters include stoichiometric control of aldehydes and TosMIC, solvent polarity, and temperature .
- Validation : Monitor reaction progress via TLC and confirm purity using -NMR (e.g., oxazole proton at δ ~6.10 ppm) and mass spectrometry .
Q. How does halogen bonding influence the supramolecular architecture of this compound cocrystals?
- Key Interaction : The oxazole nitrogen atom acts as a primary halogen bond acceptor (I⋯N), with average bond energies of ~23.9 kJ mol and relative shortening values up to 18% compared to van der Waals radii. This is confirmed by molecular electrostatic potential (MEP) calculations, where the oxazole N atom exhibits a MEP of −140 kJ mol e, making it more electronegative than peripheral substituents .
- Experimental Confirmation : Single-crystal X-ray diffraction (SCXRD) reveals discrete molecular complexes or chains depending on competing acceptor sites (e.g., nitro or pyridyl groups) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- - and -NMR to identify substituent effects (e.g., deshielding of oxazole protons).
- X-ray crystallography to resolve halogen bonding patterns (I⋯N distances: ~2.8–3.0 Å) .
- Fluorescence spectroscopy to assess photophysical properties, particularly if silver nanoparticles or conjugated systems are involved .
Advanced Research Questions
Q. How do competing halogen bond acceptor sites (e.g., oxazole N vs. oxygen or aryl halogens) affect cocrystal design?
- Strategy : Compare MEP values of all potential acceptor sites (N, O, Br, I) using density functional theory (DFT). For this compound, the oxazole N atom dominates (MEP = −140 kJ mol e), but steric hindrance from bromo/iodo substituents may redirect bonding to weaker acceptors (e.g., oxygen, MEP = −110 kJ mol e). SCXRD and Hirshfeld surface analysis validate these predictions .
- Case Study : In cocrystals with perfluorinated iodobenzenes, ditopic acceptors form I⋯N and I⋯π interactions, leading to 1D chains or 2D networks .
Q. What computational and experimental approaches are used to evaluate the anticancer potential of this compound derivatives?
- Mechanistic Targets :
- STAT3 Inhibition : Docking studies using AutoDock Vina to assess binding affinity to the SH2 domain (PDB: 1BG1).
- Microtubule Disruption : Competitive assays with colchicine-binding sites via fluorescence polarization .
Q. How can halogen bonding cooperativity be leveraged to design functional materials using this compound?
- Cooperativity Principles : Simultaneous I⋯N and I⋯O bonds in cocrystals enhance lattice stability (ΔG ≈ −25 kJ mol). Use SCXRD to map interaction hierarchies and DFT to quantify synergy effects .
- Material Applications : Design luminescent cocrystals by pairing with lanthanide complexes or conductive frameworks using π-stacked perfluorinated donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
